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molecular formula C11H19NO3 B8402045 1-[2-(1,3-Dioxan-2-yl)ethyl]piperidin-4-one

1-[2-(1,3-Dioxan-2-yl)ethyl]piperidin-4-one

Cat. No. B8402045
M. Wt: 213.27 g/mol
InChI Key: NJGLAGYLQGAZPV-UHFFFAOYSA-N
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Patent
US07538222B2

Procedure details

Sodium carbonate (17.4 g, 125.9 mmol) was added to a solution of 4-piperidone monohydrate hydrochloride (6.45 g, 42.0 mmol) in acetonitrile (200 mL). After 30 minutes stirring at rt a solution of 2-(2-bromoethyl)-1,3-dioxane (8.45 g, 43.3 mmol) in acetonitrile (50 mL) was added dropwise to the reaction mixture and stirring was continued overnight at rt and at reflux for an additional 2 hours. The solvent was removed by evaporation under reduced pressure and the residue was partitioned between water and dichloromethane. The organic layer was dried over sodium sulphate, filtered and evaporated to dryness. Purification of the residue by silica gel column chromatography, eluting with 7% methanol in dichloromethane, afforded 1-[2-(1,3-dioxan-2-yl)ethyl]piperidin-4-one (6.19 g, 69%).
Quantity
17.4 g
Type
reactant
Reaction Step One
Quantity
6.45 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
8.45 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Na+].[Na+].Cl.O.[NH:9]1[CH2:14][CH2:13][C:12](=[O:15])[CH2:11][CH2:10]1.Br[CH2:17][CH2:18][CH:19]1[O:24][CH2:23][CH2:22][CH2:21][O:20]1>C(#N)C>[O:20]1[CH2:21][CH2:22][CH2:23][O:24][CH:19]1[CH2:18][CH2:17][N:9]1[CH2:14][CH2:13][C:12](=[O:15])[CH2:11][CH2:10]1 |f:0.1.2,3.4.5|

Inputs

Step One
Name
Quantity
17.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
6.45 g
Type
reactant
Smiles
Cl.O.N1CCC(CC1)=O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
8.45 g
Type
reactant
Smiles
BrCCC1OCCCO1
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise to the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for an additional 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between water and dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
Purification of the residue by silica gel column chromatography
WASH
Type
WASH
Details
eluting with 7% methanol in dichloromethane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O1C(OCCC1)CCN1CCC(CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.19 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 69.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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